molecular formula C15H18N4O4 B6810122 3,6-Dimethyl-5-(3-propanoylimidazolidine-1-carbonyl)furo[2,3-d]pyrimidin-4-one

3,6-Dimethyl-5-(3-propanoylimidazolidine-1-carbonyl)furo[2,3-d]pyrimidin-4-one

Cat. No.: B6810122
M. Wt: 318.33 g/mol
InChI Key: PEJPHOGPNOODLN-UHFFFAOYSA-N
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Description

3,6-Dimethyl-5-(3-propanoylimidazolidine-1-carbonyl)furo[2,3-d]pyrimidin-4-one is a complex heterocyclic compound It features a fused furo[2,3-d]pyrimidine ring system, which is known for its biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-5-(3-propanoylimidazolidine-1-carbonyl)furo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furo[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a pyrimidine derivative, with a furan ring. The reaction conditions may include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

    Introduction of the Imidazolidine Group: The imidazolidine moiety can be introduced through a nucleophilic substitution reaction, where an appropriate imidazolidine derivative reacts with the furo[2,3-d]pyrimidine core.

    Attachment of the Propanoyl Group: The final step involves the acylation of the imidazolidine nitrogen with propanoyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 3,6-Dimethyl-5-(3-propanoylimidazolidine-1-carbonyl)furo[2,3-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays due to its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit anti-inflammatory, antiviral, or anticancer activities, making them candidates for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-5-(3-propanoylimidazolidine-1-carbonyl)furo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Furo[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Imidazolidine Derivatives: Compounds featuring the imidazolidine ring but with variations in the attached groups.

    Propanoyl-Substituted Compounds: Molecules with propanoyl groups attached to different core structures.

Uniqueness

What sets 3,6-Dimethyl-5-(3-propanoylimidazolidine-1-carbonyl)furo[2,3-d]pyrimidin-4-one apart is its unique combination of the furo[2,3-d]pyrimidine core with the imidazolidine and propanoyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,6-dimethyl-5-(3-propanoylimidazolidine-1-carbonyl)furo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-4-10(20)18-5-6-19(8-18)15(22)11-9(2)23-13-12(11)14(21)17(3)7-16-13/h7H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJPHOGPNOODLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(C1)C(=O)C2=C(OC3=C2C(=O)N(C=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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